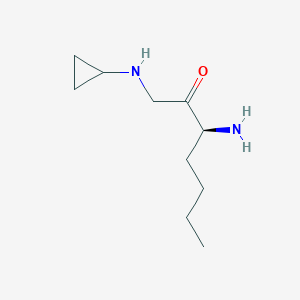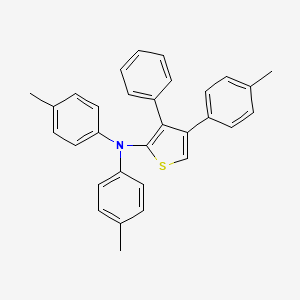![molecular formula C20H22N2 B12535469 (4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile CAS No. 663948-34-3](/img/structure/B12535469.png)
(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile is an organic compound with a complex structure that includes a diphenylmethylidene group, an amino group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile . This method is versatile and can be adapted to produce various α-aminonitriles, including this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Strecker synthesis, where the reaction conditions are optimized for high yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with different functional groups.
Scientific Research Applications
(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of (4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other α-aminonitriles and derivatives of diphenylmethylidene. Examples include:
- (4S)-2-[(Diphenylmethylidene)amino]-4-methylpentanenitrile
- (4S)-2-[(Diphenylmethylidene)amino]-4-methylbutanenitrile
Uniqueness
What sets (4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile apart is its specific structural configuration, which imparts unique chemical and biological properties.
Properties
CAS No. |
663948-34-3 |
|---|---|
Molecular Formula |
C20H22N2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(4S)-2-(benzhydrylideneamino)-4-methylhexanenitrile |
InChI |
InChI=1S/C20H22N2/c1-3-16(2)14-19(15-21)22-20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16,19H,3,14H2,1-2H3/t16-,19?/m0/s1 |
InChI Key |
UJKFTLCAIIOUHN-UCFFOFKASA-N |
Isomeric SMILES |
CC[C@H](C)CC(C#N)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCC(C)CC(C#N)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[(1R,2R)-2-(2-cyanoethylamino)-1,2-diphenylethyl]amino]propanenitrile](/img/structure/B12535391.png)
![1-Propanesulfonic acid, 3-[[2-(4-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12535399.png)

![1-(4-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12535416.png)
![Acetic acid--naphtho[2,3-b]thiophene-4,5-diol (2/1)](/img/structure/B12535418.png)
![3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one](/img/structure/B12535440.png)
![1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535451.png)

![1-(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12535462.png)
![4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12535475.png)

![3-({5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine-2-carbonitrile](/img/structure/B12535486.png)

